molecular formula C5H6O2 B14485361 4,5-Epoxy-2-pentenal CAS No. 64011-46-7

4,5-Epoxy-2-pentenal

Cat. No.: B14485361
CAS No.: 64011-46-7
M. Wt: 98.10 g/mol
InChI Key: MCZFDRQUPJCHON-OWOJBTEDSA-N
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Description

4,5-Epoxy-2-pentenal is an organic compound characterized by the presence of an epoxide group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Epoxy-2-pentenal can be synthesized through the oxidation of cyclopentadiene. The process involves the use of oxidizing agents such as singlet oxygen or other peroxides . Another method involves the epoxidation of 2-pentenal using reagents like 3-chloroperoxybenzoic acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation processes. Catalysts such as palladium and nickel are commonly used to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Epoxy-2-pentenal undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5-Epoxy-2-pentenal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Epoxy-2-pentenal involves its reactivity with various nucleophiles. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules, leading to various biochemical effects . The aldehyde group can also participate in reactions with amines and other nucleophiles, further contributing to its reactivity.

Comparison with Similar Compounds

  • 4,5-Epoxy-2-heptenal
  • 4,5-Epoxy-2-decenal
  • 2,4-Heptadienal

Comparison: 4,5-Epoxy-2-pentenal is unique due to its shorter carbon chain and the presence of both an epoxide and an aldehyde group. This combination of functional groups makes it more reactive compared to its longer-chain analogs .

Properties

CAS No.

64011-46-7

Molecular Formula

C5H6O2

Molecular Weight

98.10 g/mol

IUPAC Name

(E)-3-(oxiran-2-yl)prop-2-enal

InChI

InChI=1S/C5H6O2/c6-3-1-2-5-4-7-5/h1-3,5H,4H2/b2-1+

InChI Key

MCZFDRQUPJCHON-OWOJBTEDSA-N

Isomeric SMILES

C1C(O1)/C=C/C=O

Canonical SMILES

C1C(O1)C=CC=O

Origin of Product

United States

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